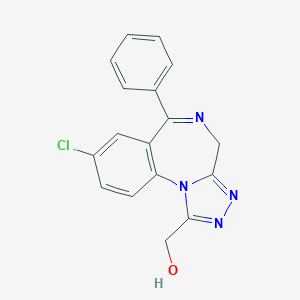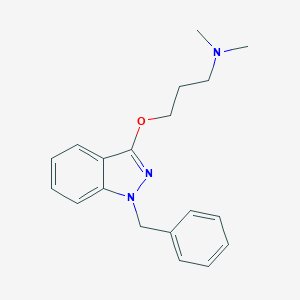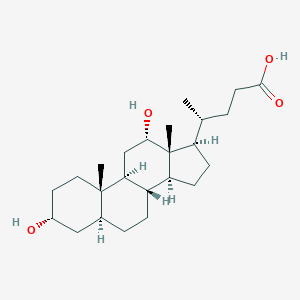
alpha-Hydroxyalprazolam
Vue d'ensemble
Description
Alpha-Hydroxyalprazolam is a major active metabolite of the benzodiazepine alprazolam . Alprazolam, commonly sold under the trade name Xanax, is a short-acting anxiolytic approved to treat panic and other anxiety disorders .
Synthesis Analysis
Alpha-Hydroxyalprazolam is a metabolite of both alprazolam and adinazolam . It is mainly metabolized by CYP3As .
Molecular Structure Analysis
The only crystal structure of alprazolam bound to a protein is a complex between alprazolam and the BRD4 bromodomain . The structure shows that the complex also involves many water interactions that mediate contacts between the drug and the protein .
Chemical Reactions Analysis
Alprazolam, clonazepam, and lorazepam each have one major metabolite; respectively these are alpha-hydroxyalprazolam, 7-aminoclonazepam, and lorazepam . Alprazolam is mainly metabolized by CYP3As .
Physical And Chemical Properties Analysis
Alprazolam is a white crystalline powder, which is soluble in methanol or ethanol but which has no appreciable solubility in water at physiological pH .
Applications De Recherche Scientifique
Pharmacokinetics Research
Alpha-Hydroxyalprazolam is a major metabolite of alprazolam, and its formation and elimination can provide valuable insights into the pharmacokinetics of alprazolam .
Drug Interaction Studies
Alpha-Hydroxyalprazolam is produced by the CYP3A subfamily of enzymes . Studying its formation can help understand how other drugs that are also metabolized by these enzymes might interact with alprazolam .
Mécanisme D'action
Target of Action
Alpha-Hydroxyalprazolam is a metabolite of Alprazolam, a triazolobenzodiazepine . The primary target of Alpha-Hydroxyalprazolam is the gamma-aminobutyric acid (GABA) type A receptor . GABA is the main inhibitory neurotransmitter in the brain and plays a crucial role in modulating the activity of neurons .
Mode of Action
Alpha-Hydroxyalprazolam, like Alprazolam, is a positive allosteric modulator of the GABA type A receptor . This means it enhances the inhibitory effect of GABA on neuronal excitability by increasing neuronal membrane permeability to chloride ions. This shift in chloride ions results in hyperpolarization, a less excitable state, and stabilization .
Biochemical Pathways
The metabolism of Alprazolam, and consequently Alpha-Hydroxyalprazolam, is primarily carried out by the cytochrome P450 3A4 (CYP3A4) enzyme . This process yields two active metabolites: 4-hydroxyalprazolam and alpha-hydroxyalprazolam . The CYP3A4 enzyme is a part of the larger CYP450 enzyme system, which is responsible for the metabolism of various substances in the body.
Pharmacokinetics
Alprazolam is readily absorbed after oral administration, with peak plasma concentrations occurring 1 to 2 hours following administration . It has a mean plasma elimination half-life of 11.2 hours in healthy patients . The half-life can vary depending on factors such as age, obesity, and liver disease . Alpha-Hydroxyalprazolam, being a metabolite of Alprazolam, would follow similar pharmacokinetic properties.
Result of Action
The action of Alpha-Hydroxyalprazolam results in central nervous system depressant activity, varying from mild impairment of task performance to hypnosis . This is due to the enhancement of the inhibitory effect of GABA on neuronal excitability. The clinical effects can include sedation, relief from anxiety and muscle spasms, and prevention of seizures .
Action Environment
The action of Alpha-Hydroxyalprazolam can be influenced by various environmental factors. For instance, substances that inhibit the CYP3A4 enzyme can slow down the metabolism of Alprazolam, leading to an increase in its concentration in the body . This could potentially enhance the effects of Alpha-Hydroxyalprazolam. Additionally, factors such as the patient’s age, liver function, and genetic factors can also influence the drug’s action, efficacy, and stability .
Safety and Hazards
Propriétés
IUPAC Name |
(8-chloro-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O/c18-12-6-7-14-13(8-12)17(11-4-2-1-3-5-11)19-9-15-20-21-16(10-23)22(14)15/h1-8,23H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURUZYHEEMDQBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=NN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60190613 | |
| Record name | alpha-Hydroxyalprazolam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60190613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Hydroxyalprazolam | |
CAS RN |
37115-43-8 | |
| Record name | α-Hydroxyalprazolam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37115-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Hydroxyalprazolam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037115438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Hydroxyalprazolam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60190613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-Hydroxyalprazolam | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-HYDROXYALPRAZOLAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7J2Z5Y50U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Alpha-hydroxyalprazolam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013943 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Alpha-Hydroxyalprazolam and how does it relate to Alprazolam?
A1: Alpha-Hydroxyalprazolam is a major metabolite of the benzodiazepine drug Alprazolam (Xanax). It is formed through the metabolic process of Alprazolam primarily by cytochrome P450 (CYP) 3A4 enzymes in the liver. []
Q2: Does Alpha-Hydroxyalprazolam have any pharmacological activity?
A2: Yes, Alpha-Hydroxyalprazolam exhibits pharmacological activity, although it is less potent than Alprazolam. Studies suggest its activity is approximately one-third that of the parent drug. []
Q3: How is the presence of Alpha-Hydroxyalprazolam detected and quantified in biological samples?
A3: Various analytical methods have been developed and validated for detecting and quantifying Alpha-Hydroxyalprazolam in biological matrices like urine and plasma. These include:
- Gas Chromatography-Mass Spectrometry (GC-MS): This method involves extracting the compound from the sample, derivatizing it to increase volatility and thermal stability, separating it based on its chemical properties, and finally detecting and quantifying it based on its mass-to-charge ratio. This technique has been used to confirm Alpha-Hydroxyalprazolam in urine samples alongside other benzodiazepine metabolites. [, , , , , ]
- High-Performance Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (HPLC-MS-MS): This method couples the separation capabilities of HPLC with the sensitivity and selectivity of tandem mass spectrometry, allowing for the accurate quantification of Alpha-Hydroxyalprazolam, even at low concentrations, in complex matrices like plasma. [, , , ]
- Dual Capillary Column, Dual Nitrogen Detector Gas Chromatography: This method provides reliable identification and improved chromatographic performance for Alpha-Hydroxyalprazolam and other Alprazolam metabolites in urine by acetylating the metabolites. []
Q4: Why are different extraction techniques employed for Alpha-Hydroxyalprazolam analysis?
A4: The choice of extraction technique depends on the specific matrix and analytical method.
- Liquid-liquid extraction: This technique, often employing a chloroform/isopropanol mixture, is utilized for extracting Alpha-Hydroxyalprazolam from urine samples, especially when followed by HPLC analysis. []
- Solid-phase extraction (SPE): This versatile technique, using various cartridges like Bond Elut Certify columns, Varian Bond Elut cartridges, or polymer-based mixed-mode columns, effectively isolates Alpha-Hydroxyalprazolam from urine samples for analysis by GC-MS or HPLC-MS-MS. [, , , ]
Q5: What is the importance of enzymatic hydrolysis in Alpha-Hydroxyalprazolam analysis?
A5: Alpha-Hydroxyalprazolam, like many drug metabolites, exists in urine primarily as glucuronide conjugates. These conjugates need to be hydrolyzed to liberate the free drug before analysis. Enzymatic hydrolysis using beta-glucuronidase is a common and efficient method for this purpose. [, , ]
Q6: Have there been studies on the pharmacokinetic interactions of Alprazolam and Alpha-Hydroxyalprazolam with other medications?
A6: Yes, several studies have investigated the potential for drug interactions involving Alprazolam and its metabolite. For instance:
- Venlafaxine: Co-administration of Venlafaxine, an antidepressant, was found to increase the apparent oral clearance and volume of distribution of Alprazolam, indicating a lack of CYP3A4 inhibition by Venlafaxine. []
- Nefazodone: Co-administration of Nefazodone, another antidepressant, was shown to increase Alprazolam concentrations in plasma, suggesting a potential for increased effects and necessitating dosage adjustments. []
Q7: Are there any differences in Alprazolam and Alpha-Hydroxyalprazolam pharmacokinetics in patients with end-stage renal disease?
A7: Yes, research indicates that end-stage renal disease can impact the pharmacokinetics of Alprazolam. Notably, patients undergoing Continuous Ambulatory Peritoneal Dialysis (CAPD) exhibit higher free fraction, lower apparent oral clearance and free clearance, a later Tmax, and a longer elimination half-life compared to healthy individuals or those on hemodialysis. []
Q8: Has the stability of Alprazolam and Alpha-Hydroxyalprazolam been investigated in different biological matrices?
A8: Yes, studies have examined the stability of these compounds in various matrices:
- Meconium: Alprazolam showed a slight decrease in concentration after two weeks of storage at 4°C, while Alpha-Hydroxyalprazolam remained stable under the same conditions. At room temperature, both compounds remained stable for two weeks. []
Q9: What analytical challenges are associated with quantifying Alpha-Hydroxyalprazolam in the presence of other benzodiazepines?
A9: One challenge is the potential for ion suppression during LC-MS-MS analysis. For example, the flurazepam metabolite 2-hydroxyethylflurazepam can suppress the internal standard ion used for nordiazepam quantification, leading to an overestimation of nordiazepam concentration if not appropriately addressed. []
Q10: How does the double-peak phenomenon observed in Alprazolam pharmacokinetics impact the interpretation of Alpha-Hydroxyalprazolam levels?
A10: The double-peak phenomenon, attributed to delayed absorption likely caused by Alprazolam's muscle relaxant effect on gastric motility, can complicate the interpretation of both Alprazolam and its metabolite's concentration-time profiles. This phenomenon highlights the importance of careful study design and data analysis in pharmacokinetic research. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imidazo[1,2-b]pyridazine](/img/structure/B159089.png)








![[4-(Acetyloxymethyl)-5-hydroxy-6-methylpyridin-1-ium-3-yl]methyl acetate;chloride](/img/structure/B159107.png)



